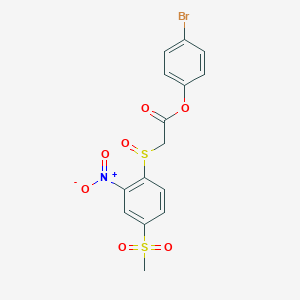
2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as Phenylpiracetam or Carphedon and is a derivative of Piracetam, which is a nootropic drug that improves cognitive function. Phenylpiracetam has been found to have similar effects to Piracetam but with greater potency and additional benefits.
Applications De Recherche Scientifique
Solubility and Solvent Effects
Research on the solubility of closely related chemical compounds, such as 2-amino-3-methylbenzoic acid, in various solvents provides crucial insights into their purification and application processes. Zhu et al. (2019) conducted experiments to determine the solubility of 2-amino-3-methylbenzoic acid in twelve different solvents, using the isothermal saturation method. This study not only informs about the solubility behavior of similar compounds but also aids in understanding the purification steps necessary for their application in synthetic chemistry or pharmaceutical formulations Zhu et al., 2019.
Synthesis and Characterization
El‐Faham et al. (2013) explored the use of OxymaPure/DIC as a reagent in the synthesis of a novel series of α-ketoamide derivatives, demonstrating the efficiency of this method in terms of yield and purity. This research is indicative of the methodologies that could be applied to synthesize and modify compounds such as "2-Oxo-2-((1-phenylethyl)amino)ethyl 2-methylbenzoate," highlighting the importance of innovative synthetic routes in developing new chemical entities with potential application in drug design and other areas El‐Faham et al., 2013.
Biological Properties and Applications
Markosyan et al. (2008) investigated the synthesis and biological properties of certain quinazoline derivatives, which, like "this compound," belong to the broader class of nitrogen-containing heterocycles. Their research focused on the potential inhibitory effects of these compounds on brain monoamine oxidase (MAO) activity, as well as their antitumor activities against mouse tumors. This study exemplifies the exploration of chemical compounds for pharmaceutical applications, specifically in the context of cancer therapy and neurological disorders Markosyan et al., 2008.
Reaction Mechanisms and Catalysis
Research on the reactions of similar carbonyl compounds provides insights into their potential applications in synthetic organic chemistry. For instance, Balya et al. (2008) explored the reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides, shedding light on the synthesis of 5-amino-2-hydrazino-1,3-thiazoles. Such studies contribute to our understanding of reaction mechanisms and the development of new catalysts or reagents, which could be relevant for the transformation of "this compound" into other valuable chemical entities Balya et al., 2008.
Propriétés
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-8-6-7-11-16(13)18(21)22-12-17(20)19-14(2)15-9-4-3-5-10-15/h3-11,14H,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJZMPZKBJOQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2811295.png)

![5-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2811297.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2811299.png)
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811300.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2811302.png)





![3-(2,4-Dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.0^{2,7}]dodec-2(7)-ene-4-carbonitrile](/img/structure/B2811312.png)

